(R)-Nicardipine
Overview
Description
(R)-nicardipine is the R-enantiomer of nicardipine. It has a role as an antihypertensive agent and a calcium channel blocker. It is an enantiomer of a (S)-nicardipine.
Mechanism of Action
Target of Action
®-Nicardipine is a potent calcium channel blocker . Its primary targets are the L-type calcium channels located on the vascular smooth muscle cells . These channels play a crucial role in regulating the contraction and relaxation of the smooth muscle cells, thereby controlling the diameter of the blood vessels and, consequently, blood pressure .
Mode of Action
®-Nicardipine binds to the alpha-1 subunit of the L-type calcium channels, inhibiting the influx of calcium ions into the vascular smooth muscle cells . This inhibition prevents the contraction of the smooth muscle cells, leading to the dilation of the blood vessels . The resulting vasodilation decreases peripheral vascular resistance, which in turn lowers blood pressure .
Biochemical Pathways
The action of ®-Nicardipine primarily affects the calcium signaling pathway. By blocking the L-type calcium channels, it disrupts the influx of calcium ions, a critical second messenger in various cellular processes . This disruption affects the downstream effects of calcium signaling, including muscle contraction and neurotransmitter release .
Pharmacokinetics
The pharmacokinetic properties of ®-Nicardipine involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, it is well absorbed in the gastrointestinal tract . It is widely distributed in the body tissues, with a high affinity for vascular smooth muscle cells . ®-Nicardipine is primarily metabolized in the liver by the cytochrome P450 enzyme system, and the metabolites are excreted in the urine . These ADME properties influence the bioavailability of ®-Nicardipine, which is crucial for its therapeutic efficacy .
Result of Action
The molecular and cellular effects of ®-Nicardipine’s action involve the relaxation of vascular smooth muscle cells and the dilation of blood vessels . These effects lead to a decrease in peripheral vascular resistance and a reduction in blood pressure . Therefore, ®-Nicardipine is effective in the treatment of conditions such as hypertension and angina pectoris .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ®-Nicardipine. Factors such as temperature and pH can affect the stability of the drug, potentially altering its efficacy . Additionally, individual factors like age, sex, genetic makeup, and the presence of other diseases can influence how a person responds to ®-Nicardipine . For instance, liver diseases can affect the metabolism of ®-Nicardipine, potentially altering its therapeutic effects .
Properties
IUPAC Name |
5-O-[2-[benzyl(methyl)amino]ethyl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O6/c1-17-22(25(30)34-4)24(20-11-8-12-21(15-20)29(32)33)23(18(2)27-17)26(31)35-14-13-28(3)16-19-9-6-5-7-10-19/h5-12,15,24,27H,13-14,16H2,1-4H3/t24-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBHBTPTTSWHBA-XMMPIXPASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCN(C)CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@H](C(=C(N1)C)C(=O)OCCN(C)CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901317108 | |
Record name | (+)-Nicardipine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901317108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76093-35-1 | |
Record name | (+)-Nicardipine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76093-35-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nicardipine, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076093351 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+)-Nicardipine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901317108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NICARDIPINE, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KP7NTH0ZW8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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